1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide
Brand Name: Vulcanchem
CAS No.: 2126161-23-5
VCID: VC6932134
InChI: InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2
SMILES: C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1
Molecular Formula: C17H23ClN2O4
Molecular Weight: 354.83

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

CAS No.: 2126161-23-5

Cat. No.: VC6932134

Molecular Formula: C17H23ClN2O4

Molecular Weight: 354.83

* For research use only. Not for human or veterinary use.

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide - 2126161-23-5

Specification

CAS No. 2126161-23-5
Molecular Formula C17H23ClN2O4
Molecular Weight 354.83
IUPAC Name 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane
Standard InChI InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2
Standard InChI Key YIZXMIAZESVXFV-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane, reflects its hybrid architecture. The benzamide backbone is substituted at the 2-position with a 3-chloropropanamido group, while the cyclopropylamine moiety confers steric and electronic uniqueness. The 1,4-dioxane component, a six-membered cyclic ether, enhances solubility in polar solvents and influences reactivity in synthetic pathways .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₃ClN₂O₄
Molecular Weight354.83 g/mol
CAS Registry Number2126161-23-5
IUPAC Name2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane
SolubilitySoluble in polar aprotic solvents (e.g., 1,4-dioxane, DMF)

The presence of both amide and ether functionalities enables participation in hydrogen bonding and dipole-dipole interactions, critical for its role in molecular recognition processes .

Synthesis and Mechanistic Pathways

The synthesis of 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide involves a multi-step sequence prioritizing amide bond formation and cyclopropane functionalization.

Amide Coupling

StepReactionReagents/Conditions
1Benzamide formationCyclopropylamine, benzoyl chloride, DIPEA, DCM
23-Chloropropanamido coupling3-Chloropropanoic acid, EDC, HOBt, DMF
3Cyclization1,4-Dioxane, HCl, reflux

This pathway highlights the compound’s role as a scaffold for further derivatization, particularly in medicinal chemistry .

Pharmaceutical Applications

Role in Kinase Inhibitor Development

A pivotal application of this compound is its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, as evidenced by its inclusion in a European patent (EP3483167A1) . BTK inhibitors are therapeutics for autoimmune diseases and hematologic cancers. The compound serves as a critical intermediate in constructing the inhibitor’s core structure, where its chloropropanamido group participates in covalent binding to BTK’s active site .

Structure-Activity Relationship (SAR) Contributions

The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 1,4-dioxane ring improves aqueous solubility, balancing pharmacokinetic properties . Modifications to the chloropropanamido moiety have been explored to optimize inhibitory potency and selectivity .

SupplierRegionPurityPrice Range (50 mg)
A2B Chem LLCUnited States>95%€847–€2,468
ECHEMI VendorsGlobal>90%€800–€2,500

Research Trends and Future Directions

Current research focuses on:

  • Synthetic Optimization: Developing catalytic, asymmetric methods to reduce step counts and improve yields.

  • Biological Screening: Evaluating the compound’s standalone bioactivity in kinase assays and antimicrobial models.

  • Polymer Chemistry: Exploring its use as a monomer in functionalized polymers for drug delivery .

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